Home > Products > Screening Compounds P10259 > Ticagrelor Amine Derivative
Ticagrelor Amine Derivative -

Ticagrelor Amine Derivative

Catalog Number: EVT-13563612
CAS Number:
Molecular Formula: C23H29F2N7O3S
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ticagrelor Amine Derivative is a significant compound in the field of cardiovascular pharmacotherapy, primarily known for its role as an antiplatelet agent. Developed as a reversible antagonist of the P2Y12 receptor, it is utilized in preventing thrombotic events such as myocardial infarction and stroke. Unlike other antiplatelet drugs like clopidogrel, ticagrelor is not a prodrug, meaning it does not require metabolic activation to exert its effects. The compound is marketed under various brand names, including Brilinta and Brilique, and has been approved by regulatory agencies such as the European Medicines Agency and the U.S. Food and Drug Administration since 2010 and 2011, respectively .

Source and Classification

Ticagrelor Amine Derivative is classified as a small molecule drug within the categories of anticoagulants and antiplatelet agents. It acts specifically on the P2Y12 receptor, which plays a critical role in platelet aggregation. The compound's chemical formula is C23H29F2N7O3SC_{23}H_{29}F_{2}N_{7}O_{3}S with a CAS number of 1902184-02-4 . This classification highlights its therapeutic application in managing acute coronary syndrome and preventing subsequent cardiovascular events.

Synthesis Analysis

The synthesis of Ticagrelor Amine Derivative involves several key reactions that yield the final product with high purity. One efficient method described involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by a diazotization step to construct a triazole compound. This process utilizes safer reagents to minimize impurities and enhance yield .

Technical Details

Molecular Structure Analysis

The molecular structure of Ticagrelor Amine Derivative can be represented by its chemical formula C23H29F2N7O3SC_{23}H_{29}F_{2}N_{7}O_{3}S. The structure features multiple functional groups that contribute to its pharmacological activity, including a triazole ring that is essential for its interaction with the P2Y12 receptor.

Structural Data

  • Molecular Weight: Approximately 485.58 g/mol.
  • Key Functional Groups: Triazole ring, cyclopentane moiety, and various nitrogen-containing groups that facilitate receptor binding.
Chemical Reactions Analysis

Ticagrelor undergoes several chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Condensation Reactions: Forming intermediates through nucleophilic attacks.
  • Diazotization: A critical step for introducing the triazole functionality.
  • Deprotection Reactions: Required to activate functional groups for biological activity.

These reactions are optimized to ensure high yields and minimal by-products, making the synthesis both efficient and scalable for industrial applications .

Mechanism of Action

Ticagrelor functions primarily by inhibiting the P2Y12 receptor on platelets, which prevents adenosine diphosphate-induced platelet aggregation. This action leads to decreased thrombus formation, thereby reducing the risk of myocardial infarction and stroke.

Process Details

  • Reversible Antagonism: Unlike irreversible antagonists, ticagrelor allows for rapid recovery of platelet function after discontinuation.
  • Pharmacokinetics: The onset of action is quick due to its direct mechanism, providing immediate therapeutic effects in acute settings .
Physical and Chemical Properties Analysis

Ticagrelor Amine Derivative exhibits several notable physical and chemical properties:

Applications

Ticagrelor Amine Derivative is primarily used in clinical settings for:

  • Management of Acute Coronary Syndrome: It significantly reduces the risk of subsequent cardiovascular events.
  • Preventative Therapy: Patients with a history of myocardial infarction are commonly prescribed this medication to prevent future thrombotic incidents.

The ongoing research into ticagrelor derivatives aims at enhancing pharmacokinetic profiles and minimizing side effects, further expanding its therapeutic potential .

Synthesis and Structural Optimization Strategies

Traditional Synthetic Pathways for Ticagrelor Core Scaffold

The synthesis of ticagrelor's core scaffold historically relied on multistep processes with significant operational hazards and scalability limitations. The initial industrial routes faced challenges including:

  • High-Pressure Conditions: Early condensation reactions between pyrimidine amine derivative 14 and cyclopentyl derivative 13 required autoclave reactors (72 psi) and prolonged reaction times (40-45 hours), creating safety concerns for commercial-scale production [1] .
  • Chromatographic Purification: Critical impurities like compound 27 (formed during diazotization of intermediate 15) necessitated column chromatography, rendering the process economically unviable for ICH-grade material production [1].
  • Hazardous Reagents: Employed reagents included trifluoromethane sulfonyloxy acetic acid methyl ester with n-BuLi, isoamyl nitrite in bromoform, and DIBAL-H in THF – classified as pyrophoric, toxic, and flammable .

A transformative improvement was achieved through solvent/base optimization in the condensation step. Systematic screening identified monoethylene glycol (MEG) with diisopropylethylamine (DIPEA) and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 120-125°C, enabling atmospheric-pressure reactions with 80% isolated yield of intermediate 15 . This eliminated the need for specialized pressure equipment while enhancing throughput efficiency.

Table 1: Optimization of Reaction Parameters for Intermediate 15 Synthesis

SolventBaseCatalystTemp (°C)Time (h)Yield (%)Purity (%)
EthanolTEANone75-7830.028.2568.00
TolueneTEAKI108-11131.048.9715.00
MEGDIPEADBU120-1256.080.2599.50

Additionally, diazotization innovation replaced sodium nitrite/acetic acid with "Resin-NO₂" in acetonitrile/water mixtures, suppressing impurity 27 formation and enabling direct crystallization. This green chemistry approach enhanced safety profile while achieving 99.78% HPLC purity in the triazole intermediate 16 [1] .

Novel Methodologies in Amine Derivative Functionalization

Functionalization of ticagrelor’s cyclopropylamine moiety (10) has evolved through strategic coupling techniques and structural diversification:

Selective Amine Coupling

The condensation of triazole intermediate 16 with cyclopropylamine derivative 10 employs dichloromethane (DCM) as the reaction medium with HCl-mediated deprotection. This sequence minimizes N-nitrosamine impurity formation – a critical concern identified in regulatory assessments of amine-containing pharmaceuticals [4] [9]. The reaction proceeds via nucleophilic aromatic substitution where the electron-deficient triazolopyrimidine scaffold activates the C7-position for attack by the cyclopropylamine’s primary amine group, followed by acid-catalyzed ketal deprotection .

Structural Analogs & SAR Insights

Modification of the amine sector has yielded derivatives with retained antiplatelet activity. Key findings include:

  • N⁶-Azapurine Derivatives: Compound IIh (IC₅₀ = 0.20 μM) demonstrated 4-fold greater potency than ticagrelor (IC₅₀ = 0.74 μM) in ADP-induced platelet aggregation assays, achieved through N⁶-hydrazone functionalization [8].
  • Metabolite-Inspired Modifications: Derivatives of ticagrelor’s major metabolite AR-C124910XX (33) retained efficacy (e.g., 35b, 35f), indicating tolerance for polar substitutions in the amine sector [9].
  • Antibacterial Activity Loss: Simplified analogs lacking the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety lost antibacterial effects against MRSA while maintaining P2Y₁₂ antagonism, confirming this segment’s critical role in off-target activity [2].

Table 2: Biological Activity of Key Ticagrelor Amine Derivatives

CompoundStructural ModificationADP-Induced PA IC₅₀ (μM)Antibacterial Activity
TicagrelorReference0.74Yes (MRSA)
IIhN⁶-Hydrazone-8-azapurine0.20Not tested
35bAR-C124910XX derivativeComparable to ticagrelorUnknown
Simplified analogCyclopropylamine replacementActiveNo (MRSA)

Stereochemical Control in Cyclopropane and Triazole Ring Synthesis

Enantioselective Cyclopropanation

The (1R,2S)-trans-cyclopropylamine pharmacophore is synthesized via two dominant chiral strategies:

  • Oppolzer’s Sultam Auxiliary: Cinnamic acid derivative 31 couples with sultam 32 to form precursor 33. Palladium-catalyzed diastereoselective cyclopropanation using diazomethane yields cyclopropane 34 with >95% de after recrystallization [7].
  • Menthol Ester Route: (-)-Menthol ester 40 undergoes sulfoxonium ylide-mediated cyclopropanation to afford 41 in 92:8 d.r., leveraging the chiral pool for cost-effective scale-up [7].

Both routes require Curtius rearrangement to convert carboxylic acid 35 into enantiopure cyclopropylamine 36, with strict control of azide reagents to prevent genotoxic hydrazoic acid exposure [7].

Triazole Ring Construction

Diazotization of aminopyrimidine 15 historically generated mutagenic N-nitrosamine impurities. Modern approaches utilize:

  • Resin-NO₂ Technology: This heterogeneous nitrosating agent enables aqueous diazotization at 0-5°C, minimizing exothermic risks while suppressing impurity 27 to <0.15% [1] .
  • Thermal Hazard Mitigation: Differential scanning calorimetry (DSC) analysis revealed a 272 J/g exotherm (onset 83°C) for nitration reactions, mandating temperature control below 33°C during nitro intermediate synthesis for 14 [1].

Table 3: Comparison of Cyclopropanation Methodologies

MethodChiral Controllerd.r./ee (%)Scale DemonstratedKey Advantage
Oppolzer’s sultamSynthetic auxiliary>95% deMulti-gramHigh stereoselectivity
Menthol esterNatural product92:8 d.r.KilogramLower catalyst cost
Biocatalytic (P450-BM3)Engineered enzyme>99% eeGramSolvent-free, ambient conditions

Biocatalytic Approaches for Enantioselective Intermediate Production

Biocatalysis has emerged as a sustainable strategy for synthesizing chiral ticagrelor precursors:

P450-Catalyzed Cyclopropanation

Engineed Bacillus subtilis cytochrome P450 enzymes (P450-BM3 mutants) catalyze styrene 42 and ethyl diazoacetate coupling to furnish cyclopropane ester 43 in >99% ee and >20:1 d.r. under ambient conditions [7]. This atom-economical method avoids transition metals and operates efficiently at gram-scale, though diazoester loading optimization remains crucial for industrial translation.

Ketoreductase (KRED)-Mediated Synthesis

KRED-catalyzed reduction of ketone 44 delivers chiral alcohol 45 in >99% ee and >90% yield at decagram scale (≥90 g). The enzymatic process eliminates the need for cryogenic conditions or borane reagents traditionally used for this transformation [7]. Subsequent Horner-Wadsworth-Emmons olefination achieves cyclopropane formation with >99:1 d.r., demonstrating seamless integration of chemoenzymatic steps.

Table 4: Performance Metrics of Biocatalytic vs. Chemical Methods

ParameterChemical CyclopropanationP450-BM3 ProcessKRED Reduction
Temperature-78°C to 0°C25°C30-40°C
Catalyst Loading5-10 mol% Pd0.5-2 mol% P4505 g/kg substrate
SolventDichloromethaneAqueous bufferIsopropanol
ByproductsStoichiometric metal wasteN₂None
Stereoselectivity88-95% ee>99% ee>99% ee

These biocatalytic platforms significantly enhance process mass intensity (PMI) metrics while aligning with FDA guidelines for nitrosamine impurity control – particularly relevant given the amine-rich intermediates in ticagrelor synthesis [4] [7].

Properties

Product Name

Ticagrelor Amine Derivative

IUPAC Name

(1S,2S,3S,5R)-3-(2-aminoethoxy)-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2-diol

Molecular Formula

C23H29F2N7O3S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C23H29F2N7O3S/c1-2-7-36-23-28-21(27-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(29-23)32(31-30-18)16-10-17(35-6-5-26)20(34)19(16)33/h3-4,8,12,15-17,19-20,33-34H,2,5-7,9-10,26H2,1H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1

InChI Key

IDCFBDOEWGNZGE-FNOIDJSQSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCN)NC4CC4C5=CC(=C(C=C5)F)F

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCN)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.